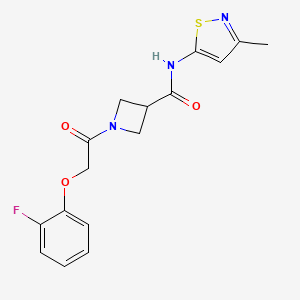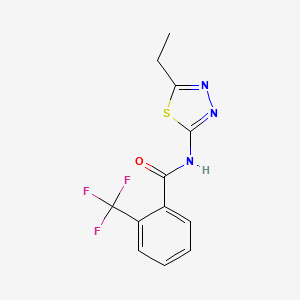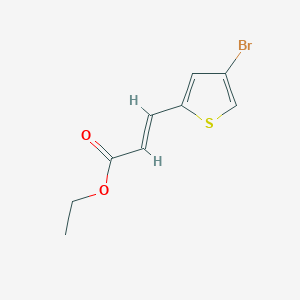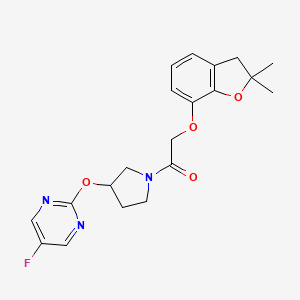
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22FN3O4 and its molecular weight is 387.411. The purity is usually 95%.
BenchChem offers high-quality 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Structure Analysis
- The compound has been synthesized and characterized, with its structure confirmed through various spectroscopic techniques such as H-1-NMR, C-13-NMR, and single-crystal X-ray diffraction. This process highlighted its potential in chemical studies and compound analysis (霍静倩 et al., 2016).
Process Development and Variation
- The relative stereochemistry of similar compounds, including variations of this compound, has been examined, demonstrating its importance in the synthesis of other complex molecules, particularly in the field of pharmaceuticals (M. Butters et al., 2001).
Metabolism Studies
- The compound's analogs have been studied for their metabolism using hepatic microsomal systems, indicating its relevance in pharmacokinetics and drug metabolism research (H. Yoo et al., 2008).
Chemical Stability Analysis
- Stability studies of similar compounds have been conducted, which is crucial for understanding their behavior in various environments, a key aspect in drug formulation and storage (A. S. Koch et al., 1996).
Asymmetric Syntheses
- The compound has been utilized in asymmetric syntheses, contributing to the development of chiral molecules, which is significant in creating specific pharmaceutical agents (A. Katritzky et al., 1999).
Crystal Structure and Characterization
- Detailed crystal structure and characterization studies have been performed, essential for understanding the physical and chemical properties of the compound (Xiaodong Chen et al., 2012).
Impurity Identification in Pharmaceuticals
- The compound's analogs have been identified as impurities in pharmaceuticals, emphasizing the importance of purity analysis in drug manufacturing (Saji Thomas et al., 2012).
Exploration in Pharmacology
- Research into the compound and its derivatives has included studies on their potential anti-inflammatory, analgesic, and anticonvulsant activities, showing its application in the development of new therapeutic agents (E. El-Sawy et al., 2014).
Novel Synthesis Approaches
- New synthesis methods for derivatives of the compound have been developed, contributing to advancements in chemical synthesis techniques (A. F. Tuyun et al., 2018).
Biochemical Interactions and Drug Design
- Studies have explored the interaction of the compound's analogs with biological molecules, aiding in drug design and understanding drug-receptor interactions (M. Govindhan et al., 2017).
Progesterone Receptor Modulation
- Research into similar compounds has examined their role as modulators of the progesterone receptor, indicating potential applications in hormonal therapies and contraception (A. Fensome et al., 2008).
Behavioral and Pharmacological Studies
- Behavioral and pharmacological effects of related compounds have been assessed, providing insights into their potential use in treating eating disorders and other compulsive behaviors (L. Piccoli et al., 2012).
属性
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-20(2)8-13-4-3-5-16(18(13)28-20)26-12-17(25)24-7-6-15(11-24)27-19-22-9-14(21)10-23-19/h3-5,9-10,15H,6-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMRVEZIHFILLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)OC4=NC=C(C=N4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)
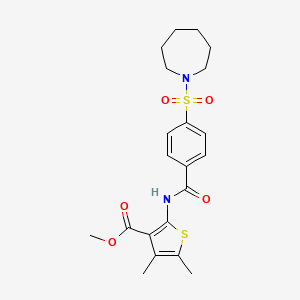
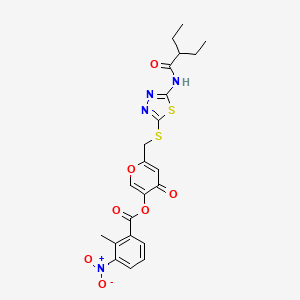
![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)
![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)
![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)
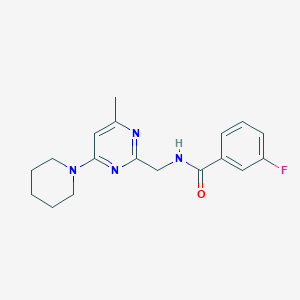
![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)
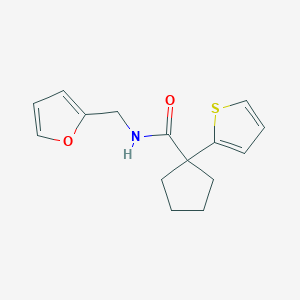
![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)
